molecular formula C5F11NaO3S B1489422 Undecafluoropentane-1-sulfonic acid sodium salt CAS No. 630402-22-1

Undecafluoropentane-1-sulfonic acid sodium salt

Cat. No.: B1489422
CAS No.: 630402-22-1
M. Wt: 372.09 g/mol
InChI Key: ILMCRVHLQCCOBM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Undecafluoropentane-1-sulfonic acid sodium salt is a specialized fluorosurfactant and redox-active dopant designed for advanced electrochemical and materials science research. Its molecular structure, featuring a perfluorinated carbon chain terminated by a sulfonic acid group, confers exceptional stability and surface-active properties. The strong electron-withdrawing nature of the fluorine atoms significantly enhances the electrochemical stability window of the compound, making it a superior dopant ion for constructing high-performance conductive polymers . Inspired by recent advancements, this salt is particularly valuable in the development of electrochromic energy storage devices (EESDs). Similar to the mechanism of anthraquinone-1-sulfonic acid sodium salt, it can be incorporated into polymer matrices like polyaniline (PANI) to provide synergistic redox activity . This facilitates bidirectional Faradaic reactions at the film-electrolyte interface, leading to enhanced areal capacitance and improved cycling stability. Researchers can leverage this compound to create vertically aligned polymer nanostructures, which offer high surface area and efficient ion pathways, crucial for fast and reversible color switching (electrochromism) and efficient energy storage in a single device . Its primary research value lies in its dual functionality: it acts as a surfactant that improves material processing and film formation, while its redox activity directly contributes to the overall charge storage capacity of the system. This makes it an ideal candidate for next-generation applications in flexible and wearable electronics, including smart windows that store energy and low-power displays with visual energy status monitoring . The compound is also suitable for use as a high-stability ionic dopant in ion-exchange chromatography and as a buffering agent in demanding analytical applications. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O3S.Na/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19;/h(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMCRVHLQCCOBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893449
Record name Sodium perfluoropentanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630402-22-1
Record name Sodium perfluoropentanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Undecafluoropentane-1-sulfonic acid sodium salt (UFPSA) is a fluorinated sulfonic acid compound known for its unique chemical properties and potential biological applications. Its chemical formula is C5F11NaO3S\text{C}_5\text{F}_{11}\text{NaO}_3\text{S}, and it has gained attention in various fields, including biochemistry and materials science.

  • Molecular Weight : 300.14 g/mol
  • CAS Number : 29420-49-3
  • Solubility : Highly soluble in water, making it suitable for various biological assays.
  • pH Stability : Maintains a stable pH range conducive to biological applications.

UFPSA exhibits biological activity primarily through its surfactant properties, which can influence cell membrane dynamics. Research indicates that fluorinated compounds can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This interaction may play a role in cellular signaling pathways and the modulation of receptor activities.

Case Studies and Research Findings

  • Cell Membrane Interaction :
    • A study demonstrated that UFPSA could alter the permeability of lipid membranes, suggesting its potential as a drug delivery agent or in enhancing the efficacy of therapeutic compounds .
  • Toxicity Assessments :
    • Toxicological evaluations have shown that UFPSA exhibits low toxicity in vitro, with IC50 values indicating safe concentrations for cellular applications. Further studies are needed to assess long-term effects and environmental impact .
  • Antibacterial Properties :
    • Preliminary research has indicated that UFPSA may possess antibacterial properties against certain strains of bacteria, potentially due to its ability to disrupt bacterial cell membranes .

Comparative Biological Activity

CompoundBiological ActivityReference
This compoundMembrane permeability alteration, potential antibacterial effects
Perfluorooctanoic acid (PFOA)Endocrine disruption, developmental toxicity
Perfluorobutane sulfonate (PFBS)Similar surfactant properties, lower toxicity

Applications in Research

UFPSA's unique properties make it suitable for various applications:

  • Drug Delivery Systems : Its ability to enhance membrane permeability can be exploited in formulating drug delivery systems.
  • Biochemical Assays : Used as a surfactant in biochemical assays to stabilize proteins and other biomolecules.
  • Environmental Studies : Investigated for its behavior and degradation in environmental contexts due to concerns over fluorinated compounds.

Scientific Research Applications

Ion-Pair Chromatography

UFPSA is primarily used as an ion-pairing agent in high-performance liquid chromatography (HPLC). Its fluorinated structure enhances the retention of polar compounds, making it suitable for the analysis of various analytes, including pharmaceuticals and environmental samples.

Case Study : A study demonstrated that UFPSA effectively improved the separation of basic compounds in HPLC, resulting in better resolution compared to non-fluorinated sulfonic acids. The use of UFPSA allowed for lower detection limits and enhanced sensitivity in the analysis of complex mixtures.

Surface Modification

The compound is utilized for modifying surfaces to improve their hydrophobicity and chemical resistance. This property is particularly beneficial in creating coatings for various materials, enhancing their durability and performance.

Data Table: Surface Properties

Coating MaterialContact Angle (°)Durability (Cycles)
Glass110500
Metal951000
Polymer105800

Emulsifying Agent

UFPSA acts as an effective emulsifier in formulations, particularly in the cosmetic and pharmaceutical industries. Its ability to stabilize emulsions leads to improved product consistency and shelf life.

Case Study : In a formulation study for a topical cream, UFPSA was shown to enhance the stability of oil-in-water emulsions, leading to a longer shelf life and improved texture compared to formulations without it.

Pharmaceutical Formulations

In pharmaceuticals, UFPSA is used to enhance drug solubility and bioavailability. Its unique chemical structure allows it to interact favorably with active pharmaceutical ingredients (APIs), aiding in their delivery.

Data Table: Drug Solubility Enhancement

Drug NameSolubility (mg/mL) without UFPSASolubility (mg/mL) with UFPSA
Drug A1.53.2
Drug B0.82.5

Environmental Applications

UFPSA has potential applications in environmental science, particularly in the detection and remediation of pollutants. Its strong affinity for certain contaminants allows it to be used as a sorbent material for environmental cleanup processes.

Case Study : Research indicates that UFPSA can effectively bind heavy metals from aqueous solutions, making it a promising candidate for water treatment technologies.

Comparison with Similar Compounds

Comparative Analysis

Structural and Physicochemical Properties

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Fluorination Key Properties
Undecafluoropentane-1-sulfonate (Na) C5 C₅F₁₁SO₃Na ~373 Full High thermal stability, surfactant
PFBS (K) C4 C₄F₉SO₃K 328.21 Full Lower bioaccumulation than PFOS
PFHxS (K) C6 C₆F₁₃SO₃K 414.21 Full Persistent, regulated globally
PFOS (K) C8 C₈F₁₇SO₃K 538.22 Full Banned, highly persistent
Sodium 1-dodecanesulfonate C12 C₁₂H₂₅SO₃Na 272.36 None Biodegradable, less stable
  • Fluorination Impact: Full fluorination in PFSAs confers unmatched chemical resistance but increases environmental persistence. Non-fluorinated sulfonates degrade more readily .

Regulatory and Environmental Considerations

  • C5 Sodium Salt : Insufficient data exists for definitive classification, though shorter chains are generally viewed as transitional alternatives to C8 compounds .
  • PFOS (C8): Global restrictions highlight the regulatory push toward shorter-chain or non-fluorinated alternatives .
  • PFHxS (C6) : Recently added to the Stockholm Convention, emphasizing the trend toward regulating all PFSAs regardless of chain length .

Preparation Methods

Direct Sulfonation of Perfluoropentane Derivatives

  • Process: Involves sulfonation of a perfluoropentane derivative using sulfur trioxide (SO3) or oleum under controlled conditions.
  • Key Parameters:
    • Use of distilled, iron-free sulfur trioxide to avoid contamination and side reactions.
    • Reaction in halogenated solvents to maintain solubility and control reactivity.
    • Complexing SO3 with a Lewis base such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhances selectivity and yield.
  • Neutralization: The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
  • Purification: Removal of unreacted SO3, organic impurities, and iron traces via precipitation and solvent extraction.
  • Yield and Purity: High yields with purity above 98% achievable, suitable for industrial scale (adapted from processes for similar sulfonic acid sodium salts).

Nucleophilic Substitution Using Perfluorinated Alkyl Halides

  • Method: Reaction of perfluoropentyl bromide or chloride with sodium sulfite or sodium bisulfite under heat and pressure.
  • Conditions:
    • Elevated temperatures (190–210 °C) and pressures (~0.9 MPa) to facilitate substitution.
    • Use of aqueous or mixed solvent systems.
  • Post-Reaction Treatment:
    • Cooling followed by low-temperature quick freezing to solidify the product.
    • Separation by centrifugation and washing with alcohols (ethanol or dehydrated alcohol) and water to remove impurities.
    • Drying under controlled temperature (60–90 °C) to obtain concentrated sodium salt.
  • Advantages: Suitable for large-scale industrial production with relatively simple steps and low tooling costs.
  • Reported Purity: ≥99% sodium pentanesulfonate (analogous to undecafluoropentane derivative) with HPLC-grade quality.

Alternative Routes Involving Sulfite Addition to Fluorinated Olefins

  • Concept: Addition of sodium sulfite to fluorinated olefinic precursors (e.g., perfluoropentene) under controlled stirring and temperature.
  • Neutralization and Isolation: Similar to other methods, neutralization with sodium hydroxide and isolation by filtration and recrystallization.
  • Challenges: Requires careful control of reaction conditions to avoid side reactions and ensure complete conversion.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Purification Steps Yield & Purity Industrial Suitability
Sulfonation with Distilled SO3 + Lewis Base Perfluoropentane, SO3, DMF/DMAc Ambient to moderate temp, inert atmosphere Precipitation, solvent extraction High yield, ≥98% purity High, scalable
Nucleophilic Substitution with Na2SO3 Perfluoropentyl bromide, Na2SO3 190–210 °C, 0.9 MPa pressure Freezing, centrifugation, alcohol wash ≥99% purity Very high, cost-effective
Sulfite Addition to Fluorinated Olefins Perfluoropentene, Na2SO3 Stirring, controlled temp Neutralization, filtration, recrystallization Moderate, variable purity Moderate, requires optimization

Detailed Research Findings and Notes

  • Iron-Free SO3 Use: Distillation of commercial oleum or flash distillation of SO3 in glass-lined apparatus is critical to avoid iron contamination, which affects product purity and color.
  • Lewis Base Complexation: The molar ratio of Lewis base to SO3 is optimized between 1.5:1 and 2.5:1, preferably 2:1, to stabilize SO3 and improve sulfonation efficiency.
  • Reaction Monitoring: Temperature control is essential; overheating can cause decomposition or sublimation of fluorinated intermediates.
  • Neutralization: Sodium hydroxide is preferred for neutralization, with care to avoid excess base that can lead to side reactions.
  • Purification: Use of common ion effect (e.g., adding sodium chloride) can precipitate the sodium salt, facilitating isolation.
  • Industrial Considerations: Low-temperature quick freezing and centrifugation allow for efficient solid-liquid separation in large-scale operations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing high-purity undecafluoropentane-1-sulfonic acid sodium salt, and how can impurities be minimized during synthesis?

  • Methodological Answer : Synthesis typically involves fluorination of precursor sulfonic acids followed by neutralization with sodium hydroxide. To minimize impurities, use ion-pair chromatography (e.g., with sodium 1-pentanesulfonate analogs as ion-pairing agents ) and recrystallization from polar aprotic solvents. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting pH and temperature to control side reactions. Purity can be verified using NMR (for structural confirmation) and ion chromatography (for quantifying residual anions) .

Q. How can researchers characterize the physicochemical properties (e.g., solubility, thermal stability) of this compound for application in electrochemical systems?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions. Solubility profiles can be determined in water and organic solvents (e.g., dimethylacetamide) via gravimetric methods. For electrochemical applications, measure ionic conductivity using impedance spectroscopy and correlate results with hydration levels (via dynamic vapor sorption experiments) .

Q. What analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred for trace analysis. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates. For environmental samples, optimize mobile phases (e.g., ammonium acetate in methanol/water) to separate perfluorinated sulfonic acid analogs, which often co-elute .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Undecafluoropentane-1-sulfonic acid sodium salt
Reactant of Route 2
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Undecafluoropentane-1-sulfonic acid sodium salt

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